PF-303

Immunology Signal Transduction Kinase Biology

PF-303 is a highly selective, orally bioavailable aminopyrazole carboxamide BTK inhibitor featuring a unique reversible covalent binding mechanism at Cys481 via its cyanamide warhead. Unlike irreversible inhibitors (ibrutinib, acalabrutinib), PF-303's reversible engagement reduces off-target kinase inhibition risk. Crucially, it retains potency against the C481S mutant, enabling resistance mechanism studies. Validated in murine immune models for BCR signaling, B-cell subset analysis, and autoimmune pathology research. The optimal chemical probe for BTK selectivity profiling and in vivo immunological studies where mechanistic precision is paramount.

Molecular Formula C22H21ClN6O2
Molecular Weight 436.9
CAS No. 1609465-78-2
Cat. No. B610026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-303
CAS1609465-78-2
SynonymsPF-303;  PF 303;  PF303; 
Molecular FormulaC22H21ClN6O2
Molecular Weight436.9
Structural Identifiers
SMILESClC(C=C1)=CC=C1OC2=CC=C(C3=NN([C@@H]4CCCN(C#N)C4)C(N)=C3C(N)=O)C=C2
InChIInChI=1S/C22H21ClN6O2/c23-15-5-9-18(10-6-15)31-17-7-3-14(4-8-17)20-19(22(26)30)21(25)29(27-20)16-2-1-11-28(12-16)13-24/h3-10,16H,1-2,11-12,25H2,(H2,26,30)/t16-/m1/s1
InChIKeyYQUQOLJFVODMTO-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-303 (CAS 1609465-78-2): A Reversible Covalent BTK Inhibitor for Immunological and Oncological Research


PF-303 is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK), belonging to the aminopyrazole carboxamide class, and is distinguished by its reversible covalent binding mechanism at the BTK active site cysteine 481 (Cys481) . The compound is orally bioavailable and demonstrates high selectivity compared to irreversible covalent BTK inhibitors, making it a valuable chemical probe for dissecting BTK-dependent signaling in mature immune system models [1].

Why PF-303 Cannot Be Substituted with Generic BTK Inhibitors


The BTK inhibitor landscape includes compounds with fundamentally divergent binding kinetics and selectivity profiles, rendering generic substitution invalid for precise experimental modeling. PF-303's unique cyanamide warhead mediates a reversible covalent interaction with Cys481, a mechanism distinct from the irreversible alkylation exhibited by first- and second-generation inhibitors like ibrutinib and acalabrutinib , and from the non-covalent, reversible inhibition of agents like fenebrutinib [1]. This mechanistic divergence directly impacts the kinetics of target engagement, residence time, and the potential for off-target kinase inhibition, thereby critically altering the biological outcomes in models of B-cell receptor (BCR) signaling, humoral immunity, and autoimmune pathology.

Quantitative Differentiation of PF-303: Evidence-Based Selection Guide


Reversible vs. Irreversible Covalent Binding Mechanism

PF-303 utilizes a cyanamide warhead to form a reversible covalent bond with BTK's Cys481 residue, a mechanism that confers high selectivity and controlled target engagement duration . In contrast, irreversible BTK inhibitors like ibrutinib and acalabrutinib form permanent covalent adducts with Cys481, leading to prolonged inhibition until new protein is synthesized [1].

Immunology Signal Transduction Kinase Biology

Comparative BTK Enzymatic Potency

PF-303 exhibits an IC50 of 0.64 nM for BTK inhibition in biochemical assays . This potency positions it among the most active BTK inhibitors, with a lower IC50 than the reversible non-covalent inhibitor fenebrutinib (IC50 = 2.3 nM) [1] and the irreversible inhibitor acalabrutinib (IC50 = 5.1 nM) [2], while being comparable to the irreversible inhibitors ibrutinib (IC50 = 0.5 nM) [3] and zanubrutinib (IC50 = 0.3 nM) .

Enzymology Drug Discovery Inhibitor Potency

Functional Selectivity: Activity Against BTK C481S Mutant

The C481S mutation in BTK is a known mechanism of resistance to irreversible covalent inhibitors like ibrutinib, which require the cysteine residue for covalent bond formation. PF-303 demonstrates retained inhibitory activity against the BTK C481S mutant with an IC50 of 48 nM . This contrasts sharply with ibrutinib, whose IC50 against the C481S mutant increases dramatically from 2.2 nM to 1 μM .

Drug Resistance Kinase Mutants Chemical Biology

In Vivo Pharmacodynamic Validation in Murine Immune System Modeling

PF-303 has been specifically validated as an in vivo chemical probe for modeling the clinical phenotype of systemic BTK inhibition. Administration of PF-303 in mice systematically recapitulates the impact of BTK blockade on mature immune system compartments, including tonic BCR signaling, T3 B cell subset dependence, and antigen-driven clonal expansion of memory B cells [1]. This in vivo characterization is not uniformly available for all comparator BTK inhibitors in the same model systems.

Immunology Pharmacodynamics Autoimmunity

Optimized Research Applications for PF-303


Modeling BTK Inhibition in Autoimmunity and Immune Competence

PF-303 is the optimal tool for in vivo studies designed to dissect the role of BTK in mature immune system function, including its impact on B-cell subsets, antibody responses, and T-cell-mediated activation. Its validated use in murine models provides a robust framework for investigating autoimmune disease mechanisms and predicting the immunological consequences of therapeutic BTK blockade [1].

Investigating Mechanisms of Acquired Resistance to Irreversible BTK Inhibitors

Given its retained potency against the C481S mutant BTK, PF-303 serves as a critical reagent for studying acquired resistance mechanisms to irreversible covalent inhibitors. It enables researchers to dissect BTK-dependent from BTK-independent signaling pathways in cell lines and patient-derived models that have developed resistance to ibrutinib or similar agents .

Kinase Selectivity Profiling and Chemical Probe Studies

As a potent and highly selective BTK inhibitor with a unique reversible covalent mechanism, PF-303 is a preferred chemical probe for selectivity profiling against kinase panels. Its use helps minimize confounding off-target effects, particularly in assays sensitive to the broader kinase inhibition profiles of irreversible inhibitors like ibrutinib .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-303

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.